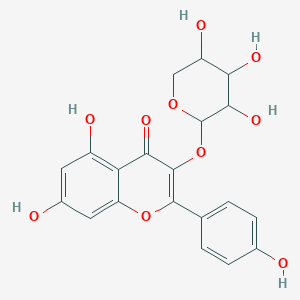

Kaempferol 3-O-arabinoside

Descripción

Kaempferol 3-O-arabinoside is a glycosylated derivative of kaempferol, a tetrahydroxyflavone, where an arabinose moiety is attached to the kaempferol aglycone at the 3-O position. Its molecular formula is C₂₀H₁₈O₁₀, with a molecular weight of 418.35 g/mol . Structurally confirmed via spectroscopic methods (e.g., NMR, LC-MS), it exhibits a characteristic [M-H]⁻ ion at m/z 418.102 in mass spectrometry .

This compound is widely distributed in plants, including Nectandra hihua leaves, Juglans regia (walnut) leaves, mango peels, and Ximenia americana . It demonstrates potent antioxidant activity by scavenging reactive oxygen species (ROS), activating antioxidant enzymes (e.g., superoxide dismutase, catalase), and chelating metal ions . Additionally, it is linked to anti-cancer properties through apoptosis induction and cell cycle arrest . Despite its low bioavailability, its incorporation into nanoparticles shows promise for enhancing therapeutic efficacy .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVUDWOQYYWXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ethyl Acetate Fractionation of Nectandra hihua Leaves

Kaempferol 3-O-arabinoside is isolated from the ethyl acetate fraction (EAF) of Nectandra hihua leaves. The process involves sequential solvent partitioning:

-

Maceration : Dried leaves are macerated in ethanol or methanol to obtain a crude extract.

-

Liquid-Liquid Partitioning : The crude extract is partitioned with ethyl acetate, selectively concentrating flavonol glycosides.

-

Chromatographic Purification : The EAF undergoes column chromatography (e.g., silica gel or Sephadex LH-20) followed by preparative HPLC to isolate this compound.

This method yields a purity >95%, as validated by NMR and mass spectrometry.

Ethanol Extraction of Iberis amara

A similar approach is used for Iberis amara:

-

Ethanol Extraction : Fresh plants are extracted with 30% ethanol (1:2 w/v) under reflux.

-

Evaporation and Recrystallization : The extract is evaporated, resuspended in methanol/water (1:1), and recrystallized.

-

Solid-Phase Extraction (SPE) : Aminopropyl-phase SPE removes pigments and non-polar contaminants.

-

Preparative HPLC : Final purification uses a C18 column with acetonitrile/water gradients.

Enzymatic Hydrolysis of Kaempferol Glycosides

β-Glucosidase-Mediated Hydrolysis

This compound can be synthesized from larger glycosides like kaempferol 3-O-rutinoside (rutin) using glycosidases:

-

Substrate Preparation : Rutin is isolated from green tea (Camellia sinensis) via ethanol extraction.

-

Enzymatic Treatment : β-Glucosidase and α-L-rhamnosidase sequentially cleave glucose and rhamnose residues, yielding this compound.

-

Optimized Conditions : Reactions occur at pH 5.0 and 40°C, with a substrate-to-enzyme ratio of 10:1 (w/w).

This method achieves a conversion efficiency of ~78%.

Chemical Synthesis

Chalcone Precursor Route

A multi-step synthesis starting from chalcone derivatives involves:

-

Aldol Condensation : 2,4,6-Trimethoxyacetophenone reacts with 4-methoxybenzaldehyde in the presence of KOH to form 2,4,6,4′-tetramethoxychalcone.

-

Demethylation : Aluminum chloride mediates ortho-demethylation to yield 2-hydroxy-4,6,4′-trimethoxychalcone.

-

Oxidative Cyclization : Iodine catalyzes cyclization to form the flavone backbone.

-

Glycosylation : Arabinose is introduced via Koenigs-Knorr reaction using arabinopyranosyl bromide and silver oxide.

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| Aldol Condensation | KOH, ethanol, 80°C | Tetramethoxychalcone |

| Demethylation | AlCl₃, DCM, 0°C | Hydroxychalcone |

| Cyclization | I₂, DMSO, 120°C | Flavone skeleton |

| Glycosylation | Arabinopyranosyl bromide, Ag₂O | This compound |

Direct Glycosylation of Kaempferol

An alternative route glycosylates kaempferol directly:

-

Protection of Hydroxyl Groups : Kaempferol’s 7-OH and 4′-OH are protected with tert-butyldimethylsilyl (TBDMS) groups.

-

Arabinose Coupling : Arabinose trichloroacetimidate is reacted with the 3-OH group under BF₃·Et₂O catalysis.

-

Deprotection : TBDMS groups are removed using tetrabutylammonium fluoride (TBAF).

This method achieves a 65% overall yield but requires rigorous anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Natural Extraction | 0.2–0.5% | >95% | Low | Limited |

| Enzymatic Hydrolysis | 70–80% | 90–95% | Moderate | Industrial |

| Chemical Synthesis | 60–65% | 98% | High | Lab-scale |

Key Findings :

Análisis De Reacciones Químicas

Types of Reactions: Kaempferol 3-O-arabinoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert kaempferol-3-O-arabinoside to its corresponding dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydrokaempferol derivatives.

Substitution: Acetylated and benzoylated kaempferol derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Kaempferol 3-O-arabinoside exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge reactive oxygen species (ROS), thereby preventing cellular damage caused by UV radiation and other oxidative agents.

- Mechanism of Action : The antioxidant effect is attributed to the ability of this compound to enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase and catalase, while reducing lipid peroxidation levels in various biological systems .

- Applications : Due to its antioxidant properties, this compound is being explored for use in cosmeceuticals aimed at anti-aging and skin protection against UV damage .

Anti-inflammatory Properties

Research has demonstrated that this compound can modulate inflammatory responses. It has been shown to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglial cells .

- Clinical Implications : This anti-inflammatory action suggests potential therapeutic applications in treating neuroinflammatory diseases and conditions characterized by chronic inflammation .

Hepatoprotective Effects

This compound has been investigated for its hepatoprotective effects, particularly against chemically induced liver injury. In experimental models, it has been shown to significantly reduce serum levels of liver enzymes (ALT and AST), indicating protection against hepatocyte damage .

- Mechanism : The protective effects are linked to its ability to enhance antioxidant defenses in the liver and mitigate oxidative stress induced by toxic agents such as carbon tetrachloride (CCl₄) .

Anticancer Potential

The anticancer properties of this compound have garnered attention in recent studies. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines through multiple mechanisms:

- Mechanisms of Action : this compound functions by modulating key signaling pathways involved in cell cycle regulation and apoptosis, including the PI3K/Akt/mTOR pathway .

- Research Findings : A study highlighted its effectiveness against lung cancer cells by inhibiting the aryl hydrocarbon receptor (AhR), a target implicated in tumorigenesis related to environmental pollutants .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy as an antimicrobial agent is being explored for potential applications in food preservation and therapeutic formulations .

Data Table: Summary of Applications

Mecanismo De Acción

Kaempferol 3-O-arabinoside exerts its effects through several molecular mechanisms:

Comparación Con Compuestos Similares

Research Findings and Mechanistic Insights

Antioxidant Capacity

- This compound reduces ROS by activating superoxide dismutase (SOD) and catalase, outperforming kaempferol aglycone in lipid peroxidation assays .

- Quercetin 3-O-arabinoside shows higher antioxidant activity in DPPH assays due to quercetin’s catechol structure .

Anti-Cancer Activity

- This compound induces G2/M phase arrest in cancer cells, while kaempferol 3-O-rhamnoside primarily inhibits NF-κB signaling .

- Quercetin glycosides exhibit broader anti-cancer targets, including PI3K/Akt pathway inhibition .

Actividad Biológica

Kaempferol 3-O-arabinoside, a flavonoid glycoside, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the detailed mechanisms of action, pharmacological effects, and relevant research findings associated with this compound.

Overview of this compound

- Chemical Structure : this compound is a glycoside of kaempferol, characterized by the presence of an arabinose sugar moiety at the 3-position of the flavonoid backbone. Its molecular formula is .

- Source : It is predominantly found in various plants, particularly in Polygonum aviculare and other species rich in flavonoids .

Antioxidant Activity

This compound exhibits potent antioxidant properties. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) . This activity is crucial for mitigating oxidative stress, which is implicated in various diseases.

Anti-inflammatory Effects

The compound inhibits the NF-κB signaling pathway, which plays a significant role in inflammatory responses. Research indicates that this compound suppresses the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages .

Anticancer Properties

This compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. It downregulates cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), contributing to its anticancer effects .

Pharmacological Activities

Case Studies

- Oxidative Stress Mitigation : A study demonstrated that this compound significantly reduced oxidative damage in cellular models exposed to hydrogen peroxide, preserving mitochondrial integrity and reducing DNA damage .

- Inflammation Reduction : In vitro experiments showed that treatment with this compound led to a marked decrease in nitric oxide production in LPS-stimulated microglial cells, indicating its potential as an anti-inflammatory agent .

- Cancer Cell Apoptosis : Research indicated that this compound could induce apoptosis in breast cancer cells by activating caspase pathways while inhibiting cell cycle progression .

Q & A

Q. How is Kaempferol 3-O-arabinoside structurally identified in plant extracts, and what are its primary natural sources?

- Methodological Answer : this compound is identified using LC-QTOF-MS with characteristic fragmentation patterns (e.g., molecular ion [M−H]⁻ at m/z 417.08) and retention times (e.g., 7.04 minutes in Hypericum perforatum extracts) . Its natural sources include Nectandra hihua leaves (ethyl acetate fractions), Euphorbia heterophylla, and Prunus spinosa flowers, where it co-occurs with other flavonoid glycosides .

Q. What analytical techniques are most reliable for distinguishing this compound from structurally similar flavonoids?

- Methodological Answer : High-resolution LC-MS/MS with collision-induced dissociation (CID) is critical. For example, differentiating it from kaempferol 3-O-xyloside requires analyzing fragment ions (e.g., loss of arabinose [−132 Da] vs. xylose [−150 Da]). Retention time alignment with reference standards and spectral libraries (e.g., PubChem, MassBank) further ensures accuracy .

Advanced Research Questions

Q. How can extraction protocols be optimized to enhance the yield of this compound from plant matrices?

- Methodological Answer : Use solvent polarity gradients (e.g., ethyl acetate-methanol-water) to target polar glycosides. Pre-purification with solid-phase extraction (SPE) and enzymatic hydrolysis (e.g., β-glucosidase treatment) can reduce matrix interference. Studies on Nectandra hihua achieved higher yields by focusing on ethyl acetate fractions (EAFs) .

Q. How do contradictory findings in antioxidant assays (e.g., DPPH scavenging) for this compound arise, and how can they be resolved?

- Methodological Answer : Dose-dependent inconsistencies (e.g., stronger DPPH activity at lower concentrations) may stem from pro-oxidant effects at high doses or interactions with co-extracted phenolics. Control experiments with pure isolates, kinetic assays (e.g., time-dependent scavenging), and orthogonal methods like ORAC or FRAP are recommended to validate results .

Q. What experimental models are suitable for studying the pro-apoptotic and cytotoxic mechanisms of this compound in cancer cells?

- Methodological Answer : Use MTT assays for viability screening, followed by flow cytometry (Annexin V/PI staining) to quantify apoptosis. Mechanistic studies should target pathways like JNK activation (e.g., phospho-JNK Western blot) and cell cycle arrest (e.g., G2/M phase analysis via propidium iodide staining) .

Q. What is the biosynthetic pathway of this compound, and which glycosyltransferases are involved?

- Methodological Answer : Biosynthesis likely involves UDP-glycosyltransferases (UGTs) that catalyze arabinose attachment to kaempferol’s C3 position. Comparative transcriptomics in Hypericum perforatum or heterologous expression in E. coli can identify candidate UGTs. Isotopic labeling of precursor molecules (e.g., phenylalanine) may trace pathway intermediates .

Q. How does this compound interact synergistically with other phytochemicals in antioxidant or anticancer contexts?

- Methodological Answer : Use combination index (CI) assays (e.g., Chou-Talalay method) to evaluate synergy with co-occurring flavonoids (e.g., quercetin derivatives). Metabolomic profiling of plant extracts (e.g., Prunus spinosa) can identify natural synergists, while siRNA knockdown of efflux transporters (e.g., P-gp) may enhance bioavailability .

Q. What strategies mitigate potential toxicity concerns associated with this compound, given conflicting hazard classifications?

- Methodological Answer : Conduct Ames tests for mutagenicity and micronucleus assays for genotoxicity. In vivo studies (rodent models) should assess chronic exposure effects, focusing on organs like the liver and kidneys. Note that while PubChem lists hazard statements (H301, H341), most in vitro studies report low toxicity, suggesting context-dependent risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.